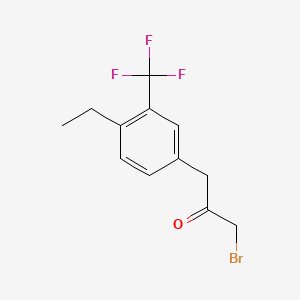
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound features a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine functionalities but lacks the ethyl and propan-2-one groups.
3-Bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group and a bromine atom but differs in the carbonyl structure.
Uniqueness: The presence of the ethyl group and the propan-2-one moiety differentiates it from other trifluoromethylated bromides, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C12H12BrF3O |
|---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-bromo-3-[4-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-2-9-4-3-8(5-10(17)7-13)6-11(9)12(14,15)16/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
BRHMWQVZDMLCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
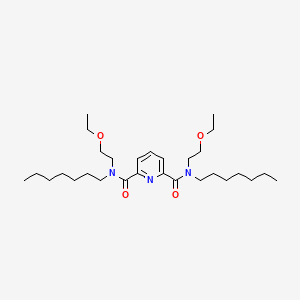

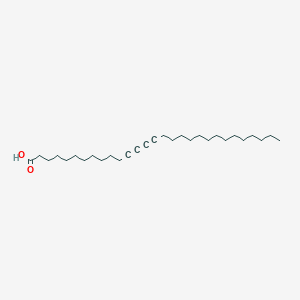

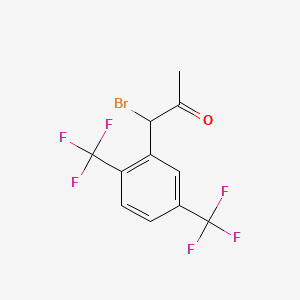


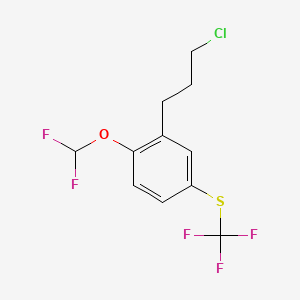
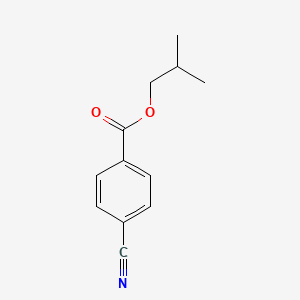
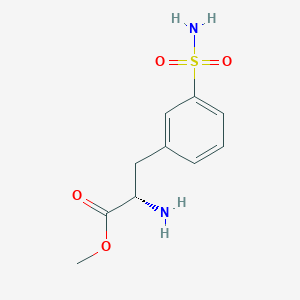
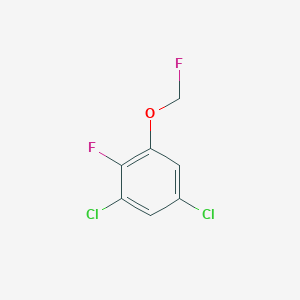
![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
